molecular formula C9H8ClFO2 B13059194 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one

1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one

Cat. No.: B13059194
M. Wt: 202.61 g/mol
InChI Key: PKNHETGZFWLVEL-UHFFFAOYSA-N
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Description

1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of phenylpropanone, characterized by the presence of chloro, fluoro, and hydroxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one typically involves the reaction of 5-chloro-4-fluoro-2-hydroxybenzaldehyde with propanone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one is unique due to the specific combination of chloro, fluoro, and hydroxy substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-(5-chloro-4-fluoro-2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H8ClFO2/c1-2-8(12)5-3-6(10)7(11)4-9(5)13/h3-4,13H,2H2,1H3

InChI Key

PKNHETGZFWLVEL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1O)F)Cl

Origin of Product

United States

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